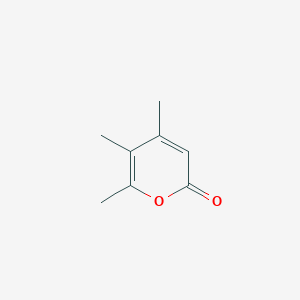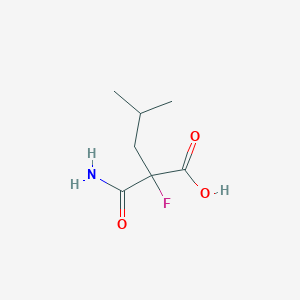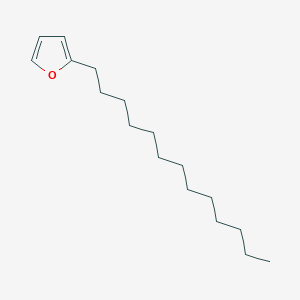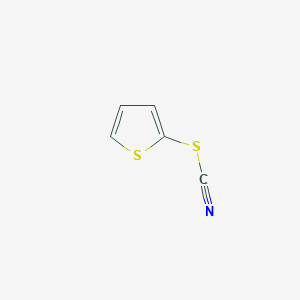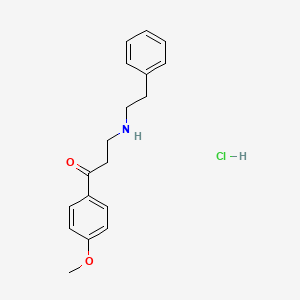
4'-Methoxy-3-(2-phenethyl)aminopropiophenone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methoxy-3-(2-phenethyl)aminopropiophenone hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of propiophenone, characterized by the presence of a methoxy group at the 4’ position and a phenethylamine moiety at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-3-(2-phenethyl)aminopropiophenone hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4’-methoxyacetophenone with a suitable reagent to introduce the phenethylamine group.
Amine Introduction: The intermediate is then subjected to reductive amination with phenethylamine under controlled conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-3-(2-phenethyl)aminopropiophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens, nitrating agents, under controlled temperature and solvent conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4’-Methoxy-3-(2-phenethyl)aminopropiophenone hydrochloride has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4’-Methoxy-3-(2-phenethyl)aminopropiophenone hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, altering their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-α-Pyrrolidinobutiophenone (hydrochloride): Shares structural features with 4’-Methoxy-3-(2-phenethyl)aminopropiophenone hydrochloride and is used in similar research applications.
p-Methoxyfentanyl: Another compound with a methoxy group, used as a potent synthetic opioid.
Uniqueness
4’-Methoxy-3-(2-phenethyl)aminopropiophenone hydrochloride is unique due to its specific substitution pattern and the presence of both methoxy and phenethylamine groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
24206-64-2 |
|---|---|
Molecular Formula |
C18H22ClNO2 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-phenylethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-21-17-9-7-16(8-10-17)18(20)12-14-19-13-11-15-5-3-2-4-6-15;/h2-10,19H,11-14H2,1H3;1H |
InChI Key |
IJCKZQAJRIVWCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNCCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


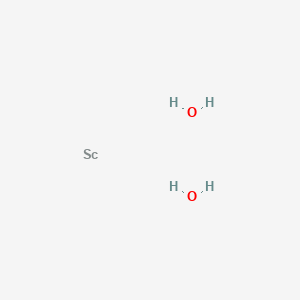
![(2S,5R,6R)-3,3-Dimethyl-6-(3-methyl-2-phenoxybutanamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14700809.png)
![3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile](/img/structure/B14700814.png)

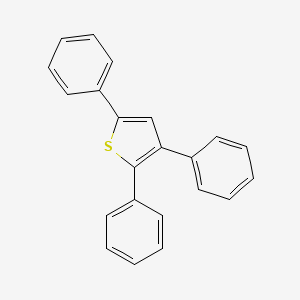

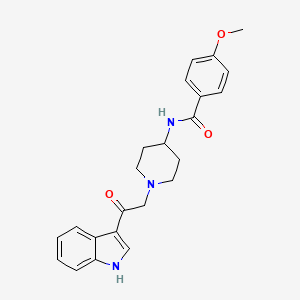
![Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate](/img/structure/B14700832.png)
